

A Technical Guide to the Structure and Application of Fmoc-NH-PEG12-CH2COOH

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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH2COOH

Cat. No.: B2359965

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Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, peptide synthesis, and drug development.[1][2] Its structure is defined by three key functional components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a twelve-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of features provides versatility for covalently linking molecules, enhancing solubility, and enabling controlled, sequential reactions.[1][3]

Molecular Structure

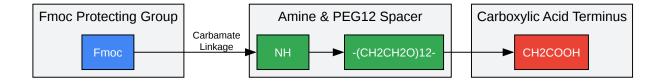
The molecule consists of:

- Fmoc Group (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the amine terminus. Its primary function is to keep the amine non-reactive until its removal is desired. Deprotection is typically achieved under basic conditions, revealing a primary amine that can then be conjugated to other molecules.[4][5]
- PEG12 Linker (Polyethylene Glycol): This central component is a hydrophilic chain of twelve ethylene glycol units. The PEG spacer increases the overall water solubility of the molecule and any conjugate it is attached to.[4][6] This property is highly advantageous in biological systems, as it can reduce non-specific interactions and improve the pharmacokinetic profile of modified biomolecules.[1]
- Carboxylic Acid (-CH2COOH): Located at the opposite end of the PEG linker, this terminal carboxylic acid group serves as a reactive handle. It can be activated by coupling agents



(e.g., EDC, HATU) to form a stable amide bond with primary amines on a target molecule, such as a protein, peptide, or drug compound.[5][6]

Below is a diagram illustrating the distinct functional regions of the **Fmoc-NH-PEG12-CH2COOH** molecule.



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Diagram 1: Functional components of **Fmoc-NH-PEG12-CH2COOH**.

Physicochemical Properties

The quantitative data for **Fmoc-NH-PEG12-CH2COOH** are summarized in the table below. Note that minor variations in molecular weight and formula may exist depending on the exact length of the carbon chain adjacent to the carboxylic acid group (e.g., -CH2COOH vs. - CH2CH2COOH).

Property	Value	Reference
Molecular Formula	C41H63NO16	[5][6][7]
Molecular Weight	~825.95 g/mol	[5][7]
Alternate CAS Numbers	675606-79-8, 2291257-76-4	[5][6]
Purity	Typically ≥95%	[5][6]
Appearance	White to off-white solid	
Solubility	Soluble in DMF, Methanol; Insoluble in water	[8]

Applications in Research and Drug Development



This linker is integral to several advanced applications:

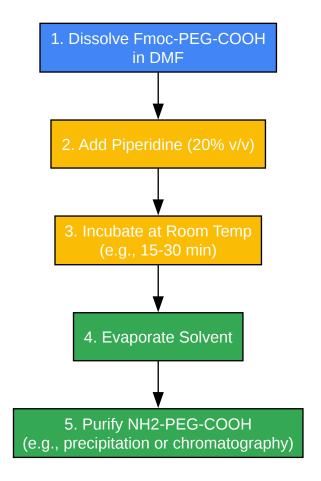
- Peptide Synthesis: It serves as a building block for creating peptides with improved solubility and for introducing a flexible spacer.[1]
- Antibody-Drug Conjugates (ADCs): In ADC development, it can be used to link a cytotoxic drug to an antibody, with the PEG chain enhancing the ADC's solubility and stability.[1][9]
- PROTAC Development: Fmoc-NH-PEG12-CH2COOH is a common PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[7][10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7]
- Bioconjugation: It facilitates the attachment of various biomolecules, including proteins and nucleic acids, for applications in diagnostics and drug delivery systems.[1][9]

Experimental Protocols

The utility of **Fmoc-NH-PEG12-CH2COOH** stems from the orthogonal reactivity of its two termini. The following are generalized protocols for its use.

This workflow exposes the primary amine for subsequent conjugation.





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Diagram 2: Workflow for Fmoc deprotection.

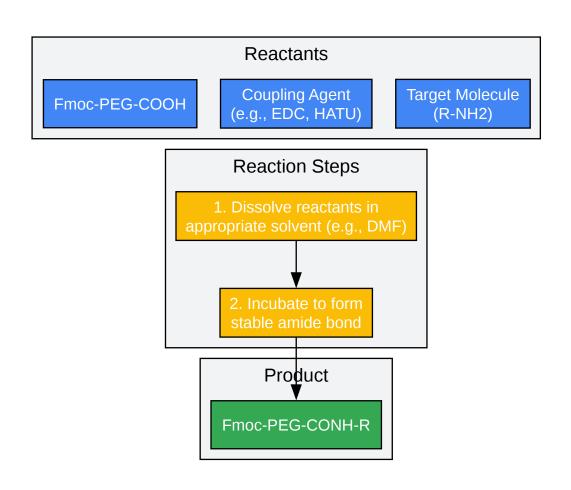
Methodology:

- Dissolve the Fmoc-NH-PEG12-CH2COOH linker in an organic solvent, typically N,N-Dimethylformamide (DMF).
- Add a solution of a secondary amine base, most commonly 20% piperidine in DMF, to the linker solution.
- Allow the reaction to proceed at room temperature for a short period (e.g., 15-30 minutes).
- Monitor the reaction's completion using a technique like thin-layer chromatography (TLC) or mass spectrometry.



 Once complete, the solvent and excess piperidine are removed under vacuum. The resulting product, H2N-PEG12-CH2COOH, can be purified, often by precipitation in a non-polar solvent like diethyl ether.

This protocol describes the conjugation of the carboxylic acid terminus to a primary amine on a target molecule (R-NH2).



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Diagram 3: Logic flow for amide coupling reaction.

Methodology:

- Dissolve the Fmoc-NH-PEG12-CH2COOH linker in an anhydrous aprotic solvent (e.g., DMF or Dichloromethane).
- Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid



hexafluorophosphate (HATU). An additive like N-hydroxysuccinimide (NHS) may be included to improve efficiency and form a more stable intermediate.

- Introduce the target molecule containing a primary amine to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours to overnight.
- The final conjugated product can be purified using methods like chromatography (e.g., HPLC) to remove unreacted starting materials and coupling byproducts.[4][6]

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